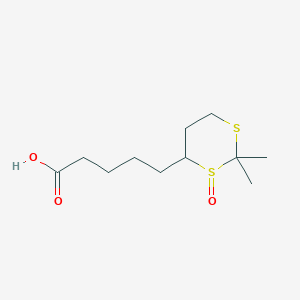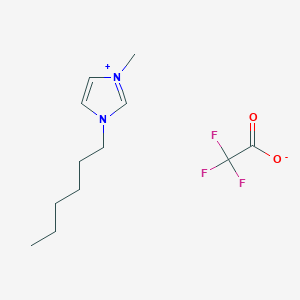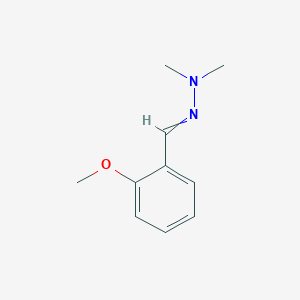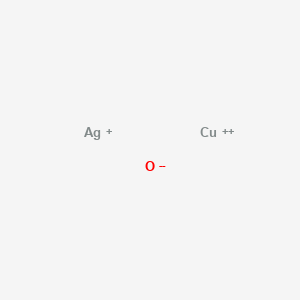
Copper;silver;oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;silver;oxygen(2-) is a compound that combines copper, silver, and oxygen ions. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of copper and silver with oxygen ions can lead to the formation of various oxides and mixed oxides, which exhibit distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of copper;silver;oxygen(2-) can be achieved through various synthetic routes. One common method involves the co-precipitation of copper and silver salts in the presence of an oxidizing agent. For example, copper(II) sulfate and silver nitrate can be mixed in an aqueous solution, followed by the addition of a suitable oxidizing agent such as hydrogen peroxide. The reaction conditions, including temperature, pH, and concentration of reactants, can be optimized to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of copper;silver;oxygen(2-) can be scaled up using similar principles. Large-scale reactors and controlled environments are used to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Copper;silver;oxygen(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both copper and silver ions allows for a wide range of reactivity.
Common Reagents and Conditions
Oxidation Reactions: Copper and silver can react with oxygen to form their respective oxides. For example, copper reacts with oxygen to form copper(II) oxide, while silver forms silver(I) oxide.
Reduction Reactions: Copper and silver oxides can be reduced back to their metallic forms using reducing agents such as hydrogen gas or carbon monoxide.
Substitution Reactions: Copper and silver ions can undergo substitution reactions with other metal ions or ligands, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include copper(II) oxide, silver(I) oxide, and various mixed oxides. These products can exhibit different properties depending on the specific reaction conditions and the ratio of copper to silver.
科学的研究の応用
Copper;silver;oxygen(2-) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to facilitate electron transfer makes it valuable in catalytic processes.
Biology: Copper and silver ions are known for their antimicrobial properties. The compound can be used in the development of antimicrobial coatings and materials for medical devices and surfaces.
Medicine: The compound’s antimicrobial properties also make it useful in the development of new drugs and treatments for infections. It can be incorporated into wound dressings and other medical products to prevent bacterial growth.
Industry: Copper;silver;oxygen(2-) is used in the production of advanced materials, including conductive coatings and nanocomposites. Its unique properties make it valuable in the electronics and materials science industries.
作用機序
The mechanism of action of copper;silver;oxygen(2-) involves the interaction of copper and silver ions with biological molecules and cellular structures. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Silver ions can bind to proteins and enzymes, disrupting their function and leading to cell death. The combined effects of copper and silver ions enhance the compound’s antimicrobial activity.
類似化合物との比較
Copper;silver;oxygen(2-) can be compared with other similar compounds, such as copper oxide, silver oxide, and mixed metal oxides. Some of the key differences include:
Copper Oxide: Copper oxide is primarily used for its catalytic and antimicrobial properties. It is less effective than copper;silver;oxygen(2-) in certain applications due to the absence of silver ions.
Silver Oxide: Silver oxide is known for its strong antimicrobial properties. it lacks the catalytic versatility of copper;silver;oxygen(2-).
Mixed Metal Oxides: Compounds that combine multiple metal oxides can exhibit unique properties that are not present in single-metal oxides. Copper;silver;oxygen(2-) is an example of such a compound, offering a combination of catalytic and antimicrobial properties.
Conclusion
Copper;silver;oxygen(2-) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of copper and silver ions, along with oxygen, gives it distinct properties that make it valuable in various fields. The compound’s ability to undergo various chemical reactions, its antimicrobial activity, and its potential for use in advanced materials highlight its significance in scientific research and industrial applications.
特性
CAS番号 |
127814-43-1 |
|---|---|
分子式 |
AgCuO+ |
分子量 |
187.41 g/mol |
IUPAC名 |
copper;silver;oxygen(2-) |
InChI |
InChI=1S/Ag.Cu.O/q+1;+2;-2 |
InChIキー |
BOPNZIMKSHOGEO-UHFFFAOYSA-N |
正規SMILES |
[O-2].[Cu+2].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


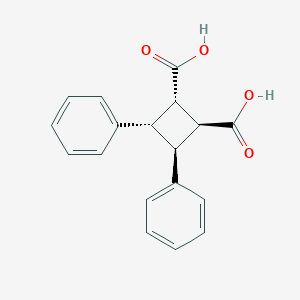
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
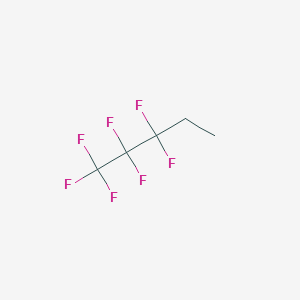
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
